molecular formula C18H15ClN2O2S B6047378 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6047378
M. Wt: 358.8 g/mol
InChI Key: FTXRXVCLEQIZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydropyrimidinone core, which is a common scaffold in medicinal chemistry due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenoxyethyl thiol with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinone derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of tetrahydropyrimidinone derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
  • 2-{[2-(4-BROMOPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Uniqueness

The presence of the chlorophenoxy group in 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c19-14-6-8-15(9-7-14)23-10-11-24-18-20-16(12-17(22)21-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXRXVCLEQIZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.